Letrozole

Beschreibung

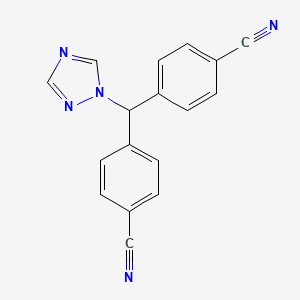

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023202 | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to yellowish crystalline powder | |

CAS No. |

112809-51-5 | |

| Record name | Letrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Letrozole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | letrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LETROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LKK855W8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-185 °C, 181-183 °C, 184 - 185 °C | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Letrozole in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrozole, a third-generation non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its primary mechanism of action is the potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step of estrogen biosynthesis.[3][4] By competitively binding to the heme group of the aromatase enzyme, this compound effectively blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[5] This profound suppression of estrogen production in peripheral tissues, the primary source of estrogens in postmenopausal women, leads to a significant reduction in circulating and intratumoral estrogen levels.[6][7] Consequently, the growth of estrogen-dependent breast cancer cells is inhibited, and tumor regression can be induced.[1][4] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Aromatase Inhibition and Estrogen Suppression

This compound's efficacy is rooted in its high potency and selectivity for the aromatase enzyme.[1] It demonstrates significantly greater potency compared to other aromatase inhibitors like anastrozole and exemestane.[1]

Quantitative Analysis of Aromatase Inhibition and Estrogen Depletion

The following tables summarize key quantitative data on this compound's inhibitory activity and its impact on estrogen levels.

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line/System | Assay Type | IC50 (nM) | Reference |

| Human Placental Microsomes | Cell-free aromatase assay | 11 | [8] |

| Human Breast Cancer Particulate Fractions | Cell-free aromatase assay | 2 | [8] |

| MCF-7aro (aromatase-transfected) | Monolayer cell proliferation | 50-100 | [9] |

| T-47Daro (aromatase-transfected) | Monolayer cell proliferation | 15-25 | [9] |

| JEG-3 (choriocarcinoma cells) | Intracellular aromatase inhibition | 0.07 | [8] |

| MCF-7Ca (aromatase-transfected) | Intracellular aromatase inhibition | 0.07 | [8] |

Table 2: In Vivo Suppression of Estrogen Levels by this compound

| Estrogen | Tissue/Fluid | Suppression (%) | Treatment Duration | Reference |

| Estradiol (E2) | Plasma | >95.2 | Not Specified | [10] |

| Estrone (E1) | Plasma | >98.8 | Not Specified | [10] |

| Estrone Sulfate (E1S) | Plasma | >98.9 | Not Specified | [10] |

| Estradiol (E2) | Tumor Tissue | 97.6 | 4 months | [10] |

| Estrone (E1) | Tumor Tissue | 90.7 | 4 months | [10] |

| Estrone Sulfate (E1S) | Tumor Tissue | 90.1 | 4 months | [10] |

| Estrone | Intratumoral (DCIS) | 99.9 | Not Specified | [11] |

| Estradiol | Intratumoral (DCIS) | 98.4 | Not Specified | [11] |

Signaling Pathways Modulated by this compound

By depleting estrogen, this compound profoundly impacts the estrogen receptor (ER) signaling pathway, a critical driver of proliferation in hormone receptor-positive breast cancer.

Caption: this compound's core mechanism of action in a breast cancer cell.

Impact on Cellular Processes

The estrogen deprivation induced by this compound triggers significant changes in cellular processes, primarily inhibiting cell proliferation and promoting apoptosis.

Inhibition of Cell Proliferation

This compound's anti-proliferative effects have been demonstrated in various breast cancer cell lines. In MCF-7 cells, this compound significantly suppresses endogenous aromatase-induced proliferation.[12] Studies have also shown that this compound is a more effective inhibitor of tumor proliferation than tamoxifen.[13]

Induction of Apoptosis

While the primary effect of this compound is cytostatic, evidence suggests it can also induce apoptosis. The combination of this compound with inhibitors of the insulin-like growth factor I receptor (IGF-IR) has been shown to synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer.[14]

Modulation of Gene Expression

This compound treatment leads to significant alterations in the gene expression profiles of breast cancer cells. These changes reflect the cellular response to estrogen deprivation.

-

Early Changes (within 14 days): Downregulation of genes associated with the cell cycle and upregulation of genes related to blood vessel development and the extracellular matrix.[15]

-

Late Changes (by 3 months): Decreased expression of genes involved in cellular metabolic processes and energy generation, and increased expression of genes related to cell adhesion.[15]

A study on pre-operative this compound therapy identified 347 differentially expressed genes, with 203 being significantly downregulated.[16] Notably, a majority of the differentially expressed genes related to androgen receptor (AR) signaling were downregulated, highlighting the complex interplay between hormonal pathways.[16]

Experimental Protocols

Aromatase Activity Assay (Tritiated Water-Release Method)

This assay measures the conversion of [1β-³H]-androstenedione to estrone, with the release of ³H₂O.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:

-

Human placental microsomes (source of aromatase)

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

[1β-³H]-androstenedione (substrate)

-

This compound or vehicle control at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of chloroform.

-

Extraction and Separation: Vigorously mix and centrifuge to separate the aqueous and organic phases. The ³H₂O will be in the aqueous phase.

-

Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of aromatase inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Caption: Workflow for a tritiated water-release aromatase activity assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7aro) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a positive control for proliferation (e.g., testosterone) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value of this compound.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis and Protein Quantification: Lyse this compound-treated and control cells to extract total protein. Quantify the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., ERα, aromatase, or downstream signaling proteins).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Conclusion

This compound's mechanism of action in breast cancer cells is a well-defined and highly effective therapeutic strategy. Its potent and selective inhibition of aromatase leads to profound estrogen suppression, thereby halting the primary driver of proliferation in hormone receptor-positive breast cancer. The downstream effects on cell signaling, proliferation, apoptosis, and gene expression underscore the critical role of estrogen in this disease. The experimental protocols outlined provide a framework for the continued investigation of aromatase inhibitors and the development of novel therapeutic approaches for estrogen-dependent malignancies.

References

- 1. The discovery and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The discovery and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 7. In vivo measurement of aromatase inhibition by this compound (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by this compound, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Intratumoral concentration of estrogens and clinicopathological changes in ductal carcinoma in situ following aromatase inhibitor this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits tumor proliferation more effectively than tamoxifen independent of HER1/2 expression status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The aromatase inhibitor this compound and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sequential changes in gene expression profiles in breast cancers during treatment with the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

letrozole as a non-steroidal aromatase inhibitor

An In-depth Technical Guide to Letrozole: A Non-Steroidal Aromatase Inhibitor

Introduction

Estrogen plays a critical role in the development and progression of hormone receptor-positive (HR+) breast cancer. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens into estrogens, a process catalyzed by the enzyme aromatase.[1][2] This has made aromatase a key therapeutic target. This compound (Femara®) is a highly potent and selective, third-generation, non-steroidal aromatase inhibitor (AI).[3] It is used extensively in the treatment of HR+ breast cancer in postmenopausal women, both in the early and advanced stages of the disease.[4][5] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, pharmacology, clinical efficacy, and the experimental methodologies used in its evaluation.

Chemical Properties and Pharmacokinetics

This compound is an orally active, non-steroidal drug characterized by its rapid and complete absorption.[3][6] Its chemical and pharmacokinetic properties are well-defined, contributing to its consistent clinical efficacy.

Table 1: Chemical and Pharmacokinetic Properties of this compound

| Property | Value | References |

|---|---|---|

| IUPAC Name | 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]dibenzonitrile | [7] |

| Molecular Formula | C₁₇H₁₁N₅ | [7][8] |

| Molecular Weight | 285.30 g/mol | [7][8] |

| Bioavailability | 99.9% (mean absolute) | [3] |

| Plasma Protein Binding | ~60% (mainly to albumin, 55%) | [1][3] |

| Volume of Distribution | 1.87 L/kg | [1][3] |

| Metabolism | Hepatic, via CYP3A4 and CYP2A6 to an inactive carbinol metabolite. | [1][9] |

| Primary Elimination | Renal (90%), primarily as a glucuronide metabolite of the carbinol. | [1] |

| Terminal Half-Life | ~42 hours | [1][3] |

| Time to Steady State | 2-6 weeks |[3][6] |

Mechanism of Action

This compound functions as a highly potent and specific competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[3][10] Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis.[3]

This compound's non-steroidal structure allows it to reversibly bind to the heme group of the cytochrome P450 unit of the aromatase enzyme.[11] This binding action blocks the active site, thereby preventing the enzyme from converting androgenic substrates—androstenedione and testosterone—into estrogens—estrone (E1) and estradiol (E2), respectively.[1][10] This leads to a significant reduction in estrogen levels in peripheral tissues and in the circulation, depriving hormone-receptor-positive cancer cells of the estrogen they need to grow and proliferate.[4][10] As a third-generation inhibitor, this compound is highly selective and does not significantly impact the synthesis of adrenal corticosteroids or thyroid hormones.[1][3]

Pharmacodynamics

This compound administration leads to profound suppression of systemic estrogen levels. Daily doses ranging from 0.1 to 5 mg have been shown to suppress plasma concentrations of estradiol, estrone, and estrone sulfate by 75-95% from baseline in postmenopausal women.[3] The standard clinical dose of 2.5 mg once daily achieves a near-complete inhibition of aromatase activity.[3] This potent estrogen deprivation is central to its anti-tumor effects in hormone-sensitive breast cancer.

Table 2: Pharmacodynamic Effect of this compound on Estrogen Suppression

| Parameter | Result | Reference |

|---|---|---|

| Dose Range for 75-95% Estrogen Suppression | 0.1 - 5.0 mg / day | [3] |

| Estrogen Suppression at 2.5 mg / day | Near-complete inhibition of aromatase | [3] |

| Comparative Potency | Greater estrogen suppression than anastrozole |[3] |

Preclinical and Clinical Efficacy

The anti-tumor activity of this compound has been extensively validated in both preclinical models and large-scale clinical trials.

Preclinical Evidence

In vivo studies using xenograft models, where human MCF-7 breast cancer cells transfected with the aromatase gene (MCF-7Ca) are implanted into nude mice, have been pivotal in predicting clinical outcomes.[3][12]

-

Tumor Inhibition: this compound produces dose-dependent inhibition of tumor growth, with higher doses leading to complete tumor regression.[3][12]

-

Superiority: In comparative studies, this compound was more effective at suppressing tumor growth than the anti-estrogen tamoxifen and the pure anti-estrogen fulvestrant.[3][12]

-

Combinations: The combination of this compound and tamoxifen was found to be no more effective than this compound alone, a finding that predicted the results of subsequent clinical trials.[12][13]

Clinical Trial Data

This compound has demonstrated superior or equivalent efficacy compared to other endocrine therapies across various stages of breast cancer in postmenopausal women.

Table 3: Summary of Key Clinical Trial Efficacy Data for this compound

| Trial | Setting | Comparison | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| PO25 | First-line, Advanced BC | This compound vs. Tamoxifen | This compound significantly improved median Time to Progression (9.4 vs. 6.0 months) and Objective Response Rate (32% vs. 21%). | [14] |

| (Unnamed) | Second-line, Advanced BC | This compound vs. Anastrozole | This compound showed a significantly higher Objective Response Rate (19.1% vs. 12.3%) in patients previously treated with an anti-estrogen. | [3] |

| BIG 1-98 | Adjuvant, Early BC | This compound vs. Tamoxifen | This compound monotherapy was significantly more effective in improving Disease-Free Survival (DFS). | [15] |

| FACE | Adjuvant, Node-Positive Early BC | This compound vs. Anastrozole | No statistically significant difference in DFS or Overall Survival (OS) was observed between the two agents. 5-year OS was 89.9% for this compound vs. 89.2% for anastrozole. | [15] |

| MA.17R | Extended Adjuvant | this compound vs. Placebo (after 5 yrs of AI) | Extending this compound to 10 years significantly improved 5-year DFS (95% vs. 91%). |[15] |

Experimental Protocols

The evaluation of aromatase inhibitors like this compound relies on robust in vitro assays to determine their potency and selectivity. Two common methods are the cell-free assay using recombinant enzymes and the cell-based assay.

Cell-Free Aromatase Inhibition Assay (Recombinant Enzyme)

This method directly measures the enzymatic activity of human recombinant aromatase and its inhibition. It is a high-throughput method ideal for screening and determining IC₅₀ values.

Methodology:

-

Enzyme Preparation: Human recombinant CYP19A1 (aromatase) microsomes are used as the enzyme source. The protein concentration and enzymatic activity of the lot should be predetermined.[16]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of a fluorescent or radiolabeled substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione).[16]

-

Prepare a cofactor solution containing an NADPH-generating system.

-

Prepare serial dilutions of the test inhibitor (this compound) and a known reference inhibitor (e.g., 4-hydroxyandrostenedione) in a suitable solvent (e.g., acetonitrile or DMSO).[17][18]

-

-

Assay Procedure:

-

In a 96-well plate or microcentrifuge tubes, add the reaction buffer, enzyme preparation, and inhibitor solution at various concentrations.

-

Include controls: a "full activity" control (no inhibitor) and a "background" control (no NADPH).[16]

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the substrate and NADPH-generating system.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Measurement:

-

Radiometric Assay: Stop the reaction (e.g., with chloroform). Extract the aqueous phase containing the released ³H₂O and quantify using liquid scintillation counting. The amount of ³H₂O is proportional to aromatase activity.

-

Fluorometric Assay: Use a fluorogenic substrate. The reaction produces a fluorescent product, which is measured continuously or at the endpoint using a fluorescence plate reader.[18][19]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the full activity control. Plot the inhibition curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Aromatase Activity Assay

This assay indirectly evaluates aromatase activity by measuring the proliferation of estrogen-dependent cells in the presence of an androgen precursor.

Methodology:

-

Cell Culture: Use an estrogen receptor-positive human breast cancer cell line that expresses aromatase (e.g., MCF-7Ca). Culture the cells in an estrogen-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to eliminate residual estrogens.[19]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment:

-

Replace the medium with fresh estrogen-free medium containing a constant concentration of an androgen substrate (e.g., 1-10 µM testosterone).[19]

-

Add serial dilutions of the test inhibitor (this compound) to the wells.

-

Include controls: a negative control (substrate only), a positive control (substrate + known inhibitor), and a vehicle control.

-

-

Incubation: Incubate the plates for an extended period (e.g., 5-6 days) to allow for cell proliferation.

-

Proliferation Measurement: Quantify cell viability/proliferation using a standard method, such as the MTT assay. This involves incubating cells with MTT solution, dissolving the resulting formazan crystals, and measuring absorbance at 550 nm.[19]

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the negative control (substrate only). Determine the IC₅₀ value.

Estrogen Receptor Signaling Pathways

By reducing the circulating levels of estrogen, this compound effectively prevents the activation of downstream estrogen receptor (ER) signaling pathways, which are crucial for the growth and survival of HR+ cancer cells. Estrogen signaling proceeds through two main pathways.

-

Genomic (Nuclear-Initiated) Pathway: This is the classical mechanism. Estrogen diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus.[20] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[21]

-

Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is located at the cell membrane.[22] Estrogen binding to these membrane ERs can rapidly activate intracellular kinase signaling cascades, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways.[21][22] These pathways can, in turn, phosphorylate and activate transcription factors or the nuclear ER itself, providing a crosstalk mechanism between the two pathways.[20][23]

Conclusion

This compound is a cornerstone in the management of hormone receptor-positive breast cancer in postmenopausal women. Its well-characterized chemical properties, favorable pharmacokinetic profile, and highly potent and selective mechanism of action result in profound estrogen suppression. Extensive preclinical and clinical data have firmly established its efficacy, demonstrating superiority over older endocrine agents like tamoxifen and a critical role in adjuvant and extended adjuvant settings. A thorough understanding of its pharmacology and the signaling pathways it modulates is essential for researchers and drug development professionals working to refine and advance endocrine-based cancer therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. The discovery and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 5. This compound in Treating Postmenopausal Women Who Have Received Hormone Therapy for Hormone Receptor-Positive Breast Cancer [clinicaltrials.stanford.edu]

- 6. This compound: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 7. This compound | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. ClinPGx [clinpgx.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. This compound in advanced breast cancer: the PO25 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

- 18. mdpi.com [mdpi.com]

- 19. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. aacrjournals.org [aacrjournals.org]

Letrozole's Impact on Estrogen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrozole is a highly potent and selective non-steroidal aromatase inhibitor that plays a crucial role in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] Its mechanism of action centers on the competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[3][4] By effectively blocking the conversion of androgens to estrogens, this compound profoundly suppresses plasma estrogen levels, thereby depriving estrogen-dependent tumors of their primary growth stimulus.[1][3] This guide provides an in-depth technical overview of this compound's effect on estrogen synthesis pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Aromatase Inhibition

This compound exerts its therapeutic effect by specifically targeting and inhibiting the aromatase enzyme.[3] Aromatase is responsible for the aromatization of the A-ring of androgens, a critical step in the biosynthesis of estrogens.[2] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, the peripheral conversion of androgens (primarily androstenedione and testosterone) to estrogens (estrone and estradiol, respectively) in tissues such as adipose tissue, muscle, and breast cancer cells becomes the main source of circulating estrogens.[3]

This compound, as a type II aromatase inhibitor, competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[5][6] This binding is reversible and highly specific, preventing the enzyme from metabolizing its androgen substrates.[3] The result is a significant and systemic reduction in the production of estrone (E1) and estradiol (E2).[1][7]

Signaling Pathways and Molecular Interactions

The primary pathway affected by this compound is the steroidogenesis pathway, specifically the terminal step of estrogen synthesis.

Caption: Inhibition of Estrogen Synthesis by this compound.

The logical workflow of this compound's action from administration to therapeutic effect can be visualized as follows:

Caption: Pharmacokinetic and Pharmacodynamic Workflow of this compound.

Quantitative Data on this compound's Efficacy

This compound's high potency is demonstrated by its low half-maximal inhibitory concentration (IC50) values and its profound effect on circulating estrogen levels.

Table 1: In Vitro Potency of this compound (IC50 Values)

| System | IC50 (nM) | Reference(s) |

| Human Placental Microsomes | 2 | [1] |

| Particulate Fractions of Human Breast Cancer | 0.8 | [1] |

| Rat Ovarian Microsomes | 7 | [8] |

| MCF-7Ca Cancer Cells | 0.07 | [8] |

| JEG-3 Choriocarcinoma Cells | 0.07 | [8] |

| CHO Cells | 1.4 | [8] |

| MCF-7aro Monolayer Cells | 50-100 | [9] |

| T-47Daro Monolayer Cells | <50 | [9] |

Table 2: Suppression of Plasma Estrogens in Postmenopausal Women

| Estrogen | Treatment | Mean Suppression | Reference(s) |

| Estradiol (E2) | This compound (2.5 mg/day) | >99.1% inhibition of total body aromatization | [1] |

| Estrone (E1) | This compound (2.5 mg/day) | >99.1% inhibition of total body aromatization | [1] |

| Estradiol (E2) | This compound (2.5 mg/day) | Levels suppressed below the lower limit of quantification (5 pmol/L) | [7][10] |

| Estrone (E1) | This compound (2.5 mg/day) | Levels suppressed below the lower limit of quantification (5 pmol/L) | [7][10] |

| Estradiol (E2) | This compound (0.5 mg/day) | 84.1% reduction | [11] |

| Estrone (E1) | This compound (0.5 mg/day) | 82.0% reduction | [11] |

A comparative study demonstrated that this compound suppresses plasma estradiol and estrone sulphate more completely than anastrozole.[12][13][14]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a common method for determining the inhibitory potential of compounds on aromatase activity in a cell-free system.[15]

Objective: To determine the IC50 value of this compound for aromatase inhibition.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH regenerating system (cofactor)

-

This compound (test inhibitor)

-

Phosphate buffer

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Workflow Diagram:

Caption: Workflow for In Vitro Aromatase Inhibition Assay.

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: In reaction tubes, combine the phosphate buffer, NADPH regenerating system, human placental microsomes, and a specific concentration of this compound.

-

Initiation: Start the reaction by adding the radiolabeled androstenedione.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination: Stop the reaction by placing the tubes on ice.

-

Separation: Add a suspension of dextran-coated charcoal to adsorb the unreacted androgen substrate. Centrifuge to pellet the charcoal.

-

Measurement: The aromatase activity is determined by measuring the amount of tritiated water ([³H]₂O) released into the supernatant using a liquid scintillation counter.

-

Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration compared to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Aromatase Activity Assay (MCF-7aro Cells)

This assay measures the ability of a compound to inhibit aromatase activity within intact cells.[9][16]

Objective: To assess the growth-inhibitory effect of this compound on estrogen-dependent breast cancer cells.

Materials:

-

MCF-7aro or T-47Daro breast cancer cells (estrogen receptor-positive and aromatase-overexpressing)

-

Cell culture medium (estrogen-free)

-

Testosterone (aromatase substrate)

-

This compound

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7aro cells in a 96-well plate in estrogen-free medium.

-

Treatment: After cell attachment, replace the medium with fresh estrogen-free medium containing a fixed concentration of testosterone and varying concentrations of this compound. Include appropriate controls (no testosterone, testosterone only).

-

Incubation: Incubate the cells for a period sufficient to observe proliferation (e.g., 5-7 days).

-

Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition for each this compound concentration relative to the testosterone-stimulated control. Determine the IC50 for growth inhibition.

Conclusion

This compound is a cornerstone in the endocrine therapy of estrogen receptor-positive breast cancer in postmenopausal women. Its high potency and selectivity for the aromatase enzyme lead to a near-complete suppression of estrogen synthesis. The quantitative data and experimental methodologies presented in this guide underscore the robust and well-characterized mechanism of action of this compound, providing a solid foundation for further research and drug development in the field of oncology.

References

- 1. The discovery and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) The discovery and mechanism of action of this compound (2007) | Ajay S. Bhatnagar | 193 Citations [scispace.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 7. Effects of this compound on serum estradiol and estrone in postmenopausal breast cancer patients and tolerability of treatment: a prospective trial using a highly sensitive LC–MS/MS (liquid chromatography–tandem mass spectrometry) method for estrogen measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by this compound, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Effects of this compound on serum estradiol and estrone in postmenopausal breast cancer patients and tolerability of treatment: a prospective trial using a highly sensitive LC–MS/MS (liquid chromatography–tandem mass spectrometry) method for estrogen measurement | Semantic Scholar [semanticscholar.org]

- 11. In vivo measurement of aromatase inhibition by this compound (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. ovid.com [ovid.com]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. epa.gov [epa.gov]

- 16. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

Letrozole's Impact on Androgen to Estrogen Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrozole is a potent and highly selective non-steroidal third-generation aromatase inhibitor. It plays a critical role in the therapeutic landscape of hormone-sensitive breast cancer and has applications in fertility treatment. This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens. This document details the biochemical pathways, presents quantitative data on its inhibitory potency, outlines comprehensive experimental protocols for its study, and provides visual representations of the key processes. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Core Mechanism of Action: Aromatase Inhibition

The primary pharmacological action of this compound is the competitive and reversible inhibition of the aromatase enzyme.[1] Aromatase is a key enzyme in steroidogenesis, responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgenic precursors.[2] Specifically, it catalyzes the aromatization of the A-ring of androgens, converting testosterone to estradiol and androstenedione to estrone.[3] In postmenopausal women, where the ovaries have ceased estrogen production, the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast tissue itself becomes the main source of circulating estrogens.[3]

This compound's structure allows it to bind to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby competitively blocking the active site and preventing the binding of its natural androgen substrates.[1] This leads to a significant reduction in the synthesis of estrogens throughout the body. The high specificity of this compound for aromatase ensures that it does not significantly affect the synthesis of other steroid hormones, such as corticosteroids or aldosterone.[1]

The profound suppression of estrogen levels deprives hormone receptor-positive breast cancer cells of their primary growth stimulus, leading to tumor regression.[1] In the context of fertility, the temporary reduction in estrogen levels by this compound leads to a release of the negative feedback on the hypothalamic-pituitary axis, resulting in an increased secretion of follicle-stimulating hormone (FSH) which in turn stimulates ovarian follicular development.[2]

Signaling Pathway Diagram

Caption: Androgen to estrogen conversion by aromatase and this compound's inhibitory action.

Quantitative Data on this compound's Efficacy

The potency of this compound as an aromatase inhibitor has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Inhibitory Potency of this compound Against Aromatase

| Parameter | Value | Cell/Enzyme Source | Comments | Reference |

| IC50 | 4.17 nM | Recombinant Human CYP19A1 | Fluorometric high-throughput screening assay. | [4] |

| IC50 | 7.27 nM | Recombinant Human CYP19A1 | Fluorometric high-throughput screening assay. | [4] |

| Ki | 4.6 µM | Human Liver Microsomes (for CYP2A6) | This compound shows some off-target inhibition of other CYPs at higher concentrations. | [5] |

| Ki | 42.2 µM | Human Liver Microsomes (for CYP2C19) | Demonstrates weaker inhibition of other P450 enzymes. | [5] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: In Vivo Efficacy of this compound on Aromatase Inhibition and Estrogen Suppression

| Parameter | This compound Dose | % Suppression | Patient Population/Model | Comments | Reference |

| Aromatase Inhibition | 0.5 mg/day | 98.4% | Postmenopausal women with advanced breast cancer | Measured by in vivo isotopic technique. | [6] |

| Aromatase Inhibition | 2.5 mg/day | >98.9% | Postmenopausal women with advanced breast cancer | Measured by in vivo isotopic technique. | [6] |

| Plasma Estradiol (E2) | 2.5 mg/day | 95.2% | Postmenopausal women with breast cancer | Compared to 92.8% suppression with anastrozole. | [7] |

| Plasma Estrone (E1) | 2.5 mg/day | 98.8% | Postmenopausal women with breast cancer | Compared to 96.3% suppression with anastrozole. | [7] |

| Plasma Estrone Sulfate (E1S) | 2.5 mg/day | 98.9% | Postmenopausal women with breast cancer | Compared to 95.3% suppression with anastrozole. | [7] |

| Breast Tumor Estradiol (E2) | 2.5 mg/day | 97.6% | Postmenopausal women with locally advanced breast cancer | Neoadjuvant setting. | [7][8] |

| Breast Tumor Estrone (E1) | 2.5 mg/day | 90.7% | Postmenopausal women with locally advanced breast cancer | Neoadjuvant setting. | [7][8] |

| Breast Tumor Estrone Sulfate (E1S) | 2.5 mg/day | 90.1% | Postmenopausal women with locally advanced breast cancer | Neoadjuvant setting. | [7][8] |

| Plasma Estradiol (E2) | 2.5 mg/day | 84.1% | Postmenopausal women with advanced breast cancer | Geometric mean reduction. | [6] |

| Plasma Estrone (E1) | 2.5 mg/day | 80.8% | Postmenopausal women with advanced breast cancer | Geometric mean reduction. | [6] |

Table 3: Impact of this compound on Androgen to Estrogen Ratio in Men

| Parameter | This compound Dose | Outcome | Population | Reference |

| Testosterone/Estradiol Ratio | 2.5 mg/day for 4 months | Significantly increased (p < 0.0001) | Men with idiopathic severe oligozoospermia | |

| Sperm Concentration | 2.5 mg/day for 4 months | 5.5-fold increase (p = 0.0068) | Men with idiopathic severe oligozoospermia | |

| Estradiol/Testosterone Ratio | 7.5-17.5 mg/week for 6 weeks | Sixfold decrease | Severely obese men with hypogonadotropic hypogonadism | |

| Total Testosterone | 7.5-17.5 mg/week for 6 weeks | Rose from 7.5 to 23.8 nmol/l (p < 0.001) | Severely obese men with hypogonadotropic hypogonadism | |

| Serum Estradiol | 7.5-17.5 mg/week for 6 weeks | Decreased from 120 to 70 pmol/l (p = 0.006) | Severely obese men with hypogonadotropic hypogonadism |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on androgen to estrogen conversion.

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a classic and widely used method to determine aromatase activity by measuring the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

Materials:

-

Human placental microsomes (or other sources of aromatase)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

This compound or other test inhibitors

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, a specific concentration of human placental microsomes, and the test inhibitor (e.g., this compound) at various concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of [1β-³H]-androstenedione and NADPH. The final volume is typically around 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the aromatase converts the substrate, releasing ³H into the aqueous medium as [³H]₂O.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold chloroform and vortexing vigorously. This denatures the enzyme and separates the aqueous and organic phases.

-

Phase Separation: Centrifuge the tubes to achieve complete separation of the aqueous and organic phases. The [³H]₂O will be in the upper aqueous phase, while the unreacted substrate and steroid products will be in the lower organic phase.

-

Removal of Steroids from Aqueous Phase: Transfer the aqueous phase to a new tube containing a dextran-coated charcoal suspension. Vortex and incubate on ice to adsorb any remaining traces of radiolabeled steroids.

-

Final Separation: Centrifuge to pellet the charcoal.

-

Scintillation Counting: Transfer an aliquot of the supernatant (containing the [³H]₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]₂O formed, which is proportional to the aromatase activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Steroid Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of steroid hormones in biological matrices.

Materials:

-

Serum or plasma samples

-

Internal standards (e.g., ¹³C₃-Testosterone, ¹³C₃-Estradiol)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture)

-

Reconstitution solution (e.g., methanol:water)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation: To a known volume of serum or plasma (e.g., 200 µL), add the internal standard solution.

-

Protein Precipitation and Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously to precipitate proteins and extract the steroids into the organic phase.

-

Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solution.

-

LC Separation: Inject a portion of the reconstituted sample into the LC system. The steroids are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with a modifier and methanol or acetonitrile).

-

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The steroids are ionized (e.g., by electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for each analyte and internal standard.

-

Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the steroids.

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of an aromatase inhibitor.

Conclusion

This compound is a cornerstone in the management of hormone-sensitive breast cancer due to its potent and selective inhibition of aromatase, leading to profound suppression of estrogen synthesis.[9] This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data that underscores its superior efficacy in reducing both plasma and tissue estrogen levels compared to other aromatase inhibitors.[7] The outlined experimental protocols offer a practical framework for researchers to investigate and further elucidate the pharmacological properties of this compound and other aromatase inhibitors. The continued study of this compound's impact on the androgen-to-estrogen conversion pathway is crucial for optimizing its clinical use and developing novel therapeutic strategies in oncology and reproductive medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound for Female Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatase inhibitors (anastrozole, exemestane and this compound) | Breast Cancer Now [breastcancernow.org]

- 4. Determining the IC50 Values for Vorozole and this compound, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug this compound and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo measurement of aromatase inhibition by this compound (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. The discovery and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Letrozole in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of letrozole, a potent and selective third-generation non-steroidal aromatase inhibitor. By elucidating its mechanism of action, dose-dependent anti-tumor efficacy, and the molecular pathways implicated in both sensitivity and resistance, this document aims to serve as a critical resource for researchers engaged in oncology drug discovery and development.

Core Mechanism of Action: Aromatase Inhibition

This compound exerts its therapeutic effect by potently and selectively inhibiting aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[1][2] This competitive inhibition occurs as this compound's triazole moiety binds to the heme iron of the cytochrome P450 component of the aromatase enzyme, effectively blocking its catalytic activity.[3] The resulting systemic depletion of estrogens deprives hormone receptor-positive (HR+) cancer cells of the primary mitogenic signals required for their proliferation and survival.[1][2] Preclinical studies have consistently demonstrated that this compound does not significantly affect the synthesis of cortisol, aldosterone, or thyroxine, highlighting its high selectivity for aromatase.[1]

digraph "Letrozole_Mechanism_of_Action" {

graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 1: this compound's Mechanism of Aromatase Inhibition", labelloc=b, labeljust=c];

node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2];

edge [fontname="Arial", fontsize=10];

// Nodes

Androgens [label="Androgens\n(Androstenedione, Testosterone)", fillcolor="#F1F3F4", fontcolor="#202124"];

Aromatase [label="Aromatase Enzyme (CYP19A1)", fillcolor="#FBBC05", fontcolor="#202124"];

Estrogens [label="Estrogens\n(Estrone, Estradiol)", fillcolor="#F1F3F4", fontcolor="#202124"];

this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ER [label="Estrogen Receptor (ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GeneTranscription [label="Gene Transcription &\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Androgens -> Aromatase [label="Substrate"];

Aromatase -> Estrogens [label="Conversion"];

this compound -> Aromatase [label="Competitive\nInhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];

Estrogens -> ER [label="Binding & Activation"];

ER -> GeneTranscription [label="Stimulation"];

}

Caption: Workflow for assessing this compound efficacy in vivo.

-

Cell Line: MCF-7 cells stably transfected with the human aromatase gene (MCF-7Ca) are cultured under standard conditions.[4]

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used to mimic a postmenopausal hormonal environment.[5][6]

-

Tumor Inoculation: A suspension of MCF-7Ca cells is mixed with Matrigel and injected subcutaneously into the flank of the mice.[4][5]

-

Androgen Supplementation: Mice receive daily injections of an androgen substrate, such as androstenedione (e.g., 0.1 mg/day), to serve as the precursor for estrogen synthesis by the tumor cells.[5]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound (e.g., 10 µ g/day ) or comparator drugs are typically administered subcutaneously or orally for a predetermined period (e.g., 4-9 weeks).[4]

-

Endpoints: Tumor volume is measured regularly (e.g., twice weekly). At the end of the study, tumors are excised and weighed. Uterine weight is also measured as a bioassay for systemic estrogenic activity.[4][6]

In Vitro Aromatase Activity Assay

-

Cell Lines: Human glioma cell lines (e.g., C6, LN229, T98G) or breast cancer cells are used.[7][8]

-

Assay Principle: The assay quantifies the conversion of a substrate (testosterone) to estrogen.[8]

-

Procedure: Cells are treated with varying concentrations of this compound. After incubation, an immunoassay is used to measure the amount of estrogen produced and secreted into the culture medium.[8]

-

Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting aromatase activity.[7]

Pharmacodynamics in Other Preclinical Models

While breast cancer models are predominant, the pharmacodynamics of this compound have been explored in other cancer types expressing aromatase.

Table 3: this compound Activity in Non-Breast Cancer Preclinical Models

Cancer Type Model System Key Findings Reference(s) Glioma Rat C6, Human LN229, T98G glioma cells Exerted cytotoxicity (IC50: 0.1–3.5 µmol/L) and decreased aromatase activity. [7][8] Orthotopic C6 glioma rat model 4 mg/kg/day dose led to >75% reduction in active tumor volume after 8 days. [7][8] Lung Cancer Murine 4T1 cells in mice Reduced lung surface tumor numbers and proliferative cells in the lung. [9]

Mechanisms of Resistance

Acquired resistance to this compound is a significant clinical challenge. Preclinical models have been instrumental in identifying the underlying molecular mechanisms, which often involve the activation of escape signaling pathways that bypass the need for estrogen-mediated growth signals.

Key pathways implicated in this compound resistance include:

-

PI3K/Akt/mTOR Pathway: Elevated signaling in this pathway is a common feature of this compound-resistant cells.[10][11] This can be driven by increased levels of the p110α catalytic subunit of PI3K.[11] The combination of this compound with a PI3K inhibitor, such as taselisib, has been shown to overcome resistance in preclinical models.[10]

-

MAPK Pathway: Increased signaling through the MAPK pathway can lead to ligand-independent activation and phosphorylation of the estrogen receptor, promoting cell proliferation even in an estrogen-depleted environment.[12][13]

-

Growth Factor Receptor Upregulation: Overexpression or activation of growth factor receptors like HER2 (ERBB2) and EGFR can drive resistance by activating downstream PI3K/Akt and MAPK signaling.[12][13]

Caption: Resistance to this compound involves activation of escape pathways.

Conclusion

Preclinical models have been pivotal in defining the pharmacodynamic profile of this compound, confirming its status as a highly potent and selective aromatase inhibitor. These models have not only accurately predicted its clinical superiority over previous endocrine therapies but also provided invaluable insights into the molecular mechanisms of acquired resistance. The data summarized herein underscore the robust anti-tumor activity of this compound and support the continued investigation of combination strategies targeting escape pathways to enhance its therapeutic efficacy and overcome resistance in HR+ cancers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The discovery and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Effects of the antiestrogen tamoxifen and the aromatase inhibitor this compound on serum hormones and bone characteristics in a preclinical tumor model for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Pharmacological Evaluation of this compound as a Novel Treatment for Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacological evaluation of this compound as a novel treatment for gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genesandcancer.com [genesandcancer.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Proteomic Signatures of Acquired this compound Resistance in Breast Cancer: Suppressed Estrogen Signaling and Increased Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrozole, a potent and selective third-generation aromatase inhibitor, has emerged as a significant therapeutic agent beyond its established role in oncology. By reversibly binding to the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens, leading to a systemic or local reduction in estrogen levels. This mechanism of action has opened avenues for its investigation in a variety of non-cancer-related conditions that are influenced by estrogen. This technical guide provides an in-depth overview of the core non-cancer research applications of this compound, with a focus on female and male infertility, endometriosis, uterine fibroids, and gynecomastia. It is designed to be a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways and workflows.

Core Mechanism of Action

This compound's primary pharmacological effect is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androstenedione to estrone and testosterone to estradiol. This targeted inhibition leads to a significant decrease in circulating estrogen levels. In premenopausal women and men, this reduction in estrogen triggers a response from the hypothalamic-pituitary-gonadal (HPG) axis. The diminished negative feedback from estrogen on the hypothalamus and pituitary gland results in an increased secretion of gonadotropin-releasing hormone (GnRH), and subsequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH).

Applications in Female Infertility: Ovulation Induction in Polycystic Ovary Syndrome (PCOS)

This compound is now considered a first-line treatment for ovulation induction in women with PCOS, often demonstrating superiority over clomiphene citrate.[1] Its mechanism in this context involves the temporary suppression of estrogen, leading to an increase in FSH secretion, which in turn stimulates follicular development in the ovaries.

Experimental Protocols

A common protocol for ovulation induction in PCOS involves the oral administration of this compound for five days in the early follicular phase.

Monitoring:

-

Baseline Ultrasound: A transvaginal ultrasound is typically performed on day 2 or 3 of the menstrual cycle to confirm the absence of ovarian cysts.

-

Follicular Tracking: Serial transvaginal ultrasounds are performed starting around cycle day 10 to monitor the number and size of developing follicles.[2]

-

Endometrial Thickness: Endometrial thickness is also assessed during ultrasound monitoring.

-

Hormone Assays: Serum levels of LH, estradiol, and progesterone may be monitored to time the administration of an hCG trigger shot and to confirm ovulation.[3]

Quantitative Data

| Outcome | This compound | Clomiphene Citrate | Odds Ratio (95% CI) | p-value | Reference |

| Ovulation Rate | 1.80 (1.21–2.69) | 0.010 | [4] | ||

| Pregnancy Rate | 1.96 (1.37–2.81) | 0.002 | [4] | ||

| Live Birth Rate | 1.43 (1.17–1.75) | - | [1] | ||

| Endometrial Thickness (mm) | Mean Difference: 1.70 | (0.55–2.86) | 0.008 | [4] |

Applications in Male Infertility

This compound has been investigated as a treatment for certain forms of male infertility, particularly in men with a low testosterone-to-estradiol (T/E2) ratio.[5][6] By inhibiting aromatase, this compound can increase endogenous testosterone levels and improve the T/E2 ratio, which may enhance spermatogenesis.

Experimental Protocols

Treatment protocols for male infertility generally involve daily low-dose this compound administration for a period of several months.

Patient Selection:

-

Men with idiopathic infertility, often with oligozoospermia or asthenozoospermia.[6]

-

Hormonal profiles are assessed at baseline, including FSH, LH, total testosterone, and estradiol.[6]

Treatment and Monitoring:

-

Dosage: A common dosage is 2.5 mg of this compound daily.[6]

-

Duration: Treatment duration is typically 3 to 6 months to cover at least one full cycle of spermatogenesis.[6][7]

-

Follow-up: Semen analysis and hormone profiles are repeated at the end of the treatment period to evaluate efficacy.[6]

Quantitative Data

| Parameter | Baseline (Mean ± SD) | Post-Letrozole (Mean ± SD) | Mean Change (± SD) | p-value | Reference |

| Sperm Concentration (10⁶/mL) | 8.57 ± 1.13 | 30.93 ± 4.36 | - | <0.0001 | [2] |

| Sperm Motility (%) | 22.95 ± 4.63 | 37.00 ± 5.48 | - | 0.035 | [2] |

| Progressive Motility (%) | - | - | 5.8 ± 7.3 | 0.001 | [8] |

| Total Sperm Count (million/ejaculate) | - | - | 4.4 (2.8, 8.8) | 0.001 | [8] |

| Testosterone (ng/dL) | - | - | 193.3 ± 130 | <0.001 | [8] |

| Estradiol (pg/mL) | - | - | -17.6 ± 7.9 | <0.001 | [8] |

| FSH (mIU/mL) | - | - | 6.8 ± 5.5 | <0.001 | [8] |

| LH (IU/L) | - | - | 6.3 ± 3.3 | <0.001 | [8] |

Applications in Endometriosis

Endometriosis is an estrogen-dependent inflammatory disease. This compound's ability to suppress estrogen production both systemically and locally within endometriotic implants makes it a promising therapeutic agent for managing endometriosis-associated pain.[9]

Experimental Protocols

This compound is often administered in combination with a progestin to mitigate the risk of ovarian cyst formation and to provide endometrial protection.

Assessment:

-

Pain Scores: Pain is typically assessed using a Visual Analog Scale (VAS) for dysmenorrhea, dyspareunia, and chronic pelvic pain.[10]

-

ASRM Scoring: The extent of endometriosis is staged and scored according to the revised American Society for Reproductive Medicine (ASRM) classification during diagnostic and second-look laparoscopy.[10][11]

Quantitative Data

| Outcome | Pre-Treatment (Mean) | Post-Treatment (Mean) | p-value | Reference |

| ASRM Score | 8.57 | 1.89 | 0.0013 | [11][12] |

| Pain Score (VAS) | 7.12 | 3.3 | - |

Applications in Uterine Fibroids (Leiomyomas)

Uterine fibroids are estrogen-dependent benign tumors. This compound is being investigated for its potential to reduce fibroid volume and alleviate associated symptoms like heavy menstrual bleeding by inhibiting local estrogen production within the fibroid tissue.[7][12]

Experimental Protocols

Clinical trials investigating this compound for uterine fibroids typically involve daily oral administration for a defined period, with imaging to assess changes in fibroid volume.

Patient Selection:

-

Premenopausal women with symptomatic uterine fibroids confirmed by ultrasound or MRI.[7]

-

Exclusion criteria often include pregnancy, lactation, and a history of osteoporosis.[7]

Treatment and Monitoring:

-

Dosage: Dosages of 2.5 mg or 5 mg of this compound daily have been studied.[13][14]

-

Duration: Treatment durations of 3 to 6 months are common.[7][13]

-

Imaging: Transvaginal ultrasound or MRI is used at baseline and at the end of treatment to measure uterine and fibroid volumes.[7][15]

Quantitative Data

| Outcome | This compound Treatment | Percentage Reduction (Mean) | p-value | Reference |

| Fibroid Volume | 5 mg/day for 3 months | 47.68% | <0.01 | [13] |

| Fibroid Volume | 2.5 mg/day for 12 weeks | 52.45% | 0.00 | [14] |

| Fibroid Volume | 12 weeks | 46% | 0.00 | [12] |

| Uterine Volume | 5 mg/day for 3 months | 19.58% | <0.01 | [13] |

| Uterine Volume | 3 months | 21.67% | <0.01 | [5] |

Applications in Gynecomastia

Gynecomastia, the benign enlargement of male breast tissue, is often associated with an increased estrogen-to-androgen ratio. This compound's ability to reduce estrogen levels has led to its investigation as a potential medical treatment for this condition.[16]

Experimental Protocols

Studies on this compound for gynecomastia are more limited but generally involve daily administration with monitoring of breast tissue and hormone levels.

Patient Population:

-

Males with persistent gynecomastia.[16]

-

Hormonal evaluation is conducted to rule out other underlying causes.[17]

Treatment and Monitoring:

-

Dosage: A common dosage is 2.5 mg of this compound daily.[16][17]

-

Duration: Treatment duration can vary, with studies reporting use for several months.[16]

-

Assessment: Changes in breast size are evaluated, and hormone levels (testosterone and estradiol) are monitored.[16]

Quantitative Data